3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a butylamino group, a thioether linkage, a dioxoloquinazolinone ring, and a dimethoxyphenethyl group. The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry .Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone Derivatives Synthesis
Research into quinazolinones, a class of compounds structurally related to the provided chemical name, has demonstrated innovative synthetic approaches and potential biological activities. For instance, the development of novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant antitumor activity in vitro, suggesting these compounds' utility in developing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016). Another study on the synthesis of 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines via Aza-Wittig Reaction demonstrates the versatility of synthesis methods for constructing complex quinazoline derivatives (N. Huang et al., 2009).
Antitumor and Antimicrobial Applications
Synthesized quinazolinone derivatives have been evaluated for their antitumor and antimicrobial activities, suggesting their potential as therapeutic agents. For example, trimethoxyanilides based on 4(3H)-quinazolinone scaffolds showed extensive-spectrum antitumor efficiency against various cell lines, highlighting the structure-activity relationship essential for designing effective anticancer drugs (M. Mohamed et al., 2016).
Fluorescent Materials Development
Fluorescent Quinazolinones
The exploration into quinazolinone derivatives for fluorescent material applications reveals the potential of these compounds beyond medicinal chemistry. A palladium-catalyzed synthesis route for indazolo[3,2-b]quinazolinone derivatives, exhibiting fluorescence, showcases the adaptability of quinazolinone chemistry for developing new classes of blue fluorophores (Weiguang Yang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O7S/c1-4-5-10-29-26(34)16-40-28-31-20-15-24-23(38-17-39-24)14-19(20)27(35)32(28)12-9-25(33)30-11-8-18-6-7-21(36-2)22(13-18)37-3/h6-7,13-15H,4-5,8-12,16-17H2,1-3H3,(H,29,34)(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVRZZGEAKERIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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